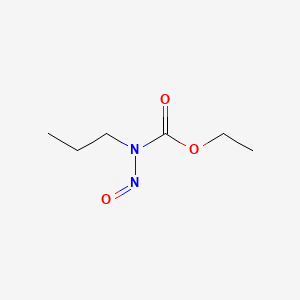

N-Propyl-N-nitrosourethane

Beschreibung

Contextualization within the N-Nitroso Compound Class

N-nitroso compounds, characterized by the N–N=O functional group, are a broad class of chemicals that have been the subject of extensive research. nih.gov These compounds are formed from the reaction of nitrite (B80452) with amines or amides. nih.gov While some are found in various consumer products and can form in the stomach, specific N-nitroso compounds are synthesized for research purposes. delaware.gov

Historically, N-nitroso compounds, including the nitrosamide and nitrosourethane subclass, have been instrumental as research probes. Their ability to induce biological effects, such as mutations and carcinogenesis in animal studies, made them valuable tools for understanding the mechanisms of these processes. nih.govasm.org Compounds like N-methyl-N-nitrosourethane and N-ethyl-N-nitrosourethane were recognized for their potent biological activity and used in experimental systems to study DNA damage and repair. asm.orgtcichemicals.com This historical use established the foundation for employing compounds like N-Propyl-N-nitrosourethane to explore the influence of different alkyl groups on biological activity.

The significance of this compound in mechanistic investigations lies in its function as an alkylating agent. Like other N-nitrosamides, it is thought to undergo spontaneous decomposition to form a reactive species that can transfer a propyl group to nucleophilic sites on macromolecules. dtic.mil The study of propylating agents, in contrast to the more commonly studied methylating and ethylating agents, allows researchers to investigate how the size and structure of the alkyl group influence reaction rates, the distribution of alkylated products, and subsequent biological outcomes. researchgate.netiarc.fr For instance, research on related propyl-N-nitroso compounds has examined the potential for the propyl group to rearrange into an isopropyl isomer during the alkylation reaction, providing insight into the nature of the reactive intermediate involved. dtic.mil

Historical Perspective on N-Nitrosourethanes as Research Probes

Foundational Research Paradigms and Theoretical Frameworks

The use of this compound as a research tool is grounded in established chemical and biological principles, particularly the concepts of electrophilic attack and the role of alkylating agents in molecular biology.

Alkylating agents are electrophilic compounds, meaning they are attracted to and react with electron-rich centers in other molecules. mdpi.comescholarship.org In biological systems, crucial macromolecules like DNA and proteins contain numerous nucleophilic sites, which are electron-rich. aacrjournals.org The fundamental mechanism of action for alkylating agents involves an electrophilic attack on these nucleophilic centers, forming a stable covalent bond. agnesscott.orgfrontiersin.org In DNA, the most common sites for alkylation are the nitrogen and oxygen atoms of the purine (B94841) and pyrimidine (B1678525) bases. mdpi.com This chemical modification of the genetic material is a primary event that can lead to various cellular responses.

In molecular biology, alkylating agents are used to induce DNA damage in a controlled manner, allowing scientists to study the consequences of such damage. wikipedia.orgbritannica.com The addition of an alkyl group to a DNA base can disrupt its normal function in several ways: it can lead to mispairing with the wrong base during DNA replication, cause the DNA strand to break, or create cross-links between the two strands of the DNA helix or between DNA and proteins. mdpi.comresearchgate.net These alterations can halt DNA replication and transcription, ultimately leading to cell death or mutations. britannica.comresearchgate.net By using specific alkylating agents like this compound, researchers can probe the cellular machinery responsible for recognizing and repairing different types of DNA damage, providing insights into the mechanisms that maintain genomic stability. researchgate.net

Data Tables

Table 1: Properties of this compound

| Property | Value |

| Synonyms | N-nitroso-N-propyl-carbamic acid ethyl ester |

| CAS Number | 80508-23-2 molbase.com |

| Molecular Formula | C6H12N2O3 |

| Appearance | Data not widely available, related compounds are often yellow liquids delaware.govtcichemicals.com |

Table 2: Primary Nucleophilic Sites in DNA Targeted by Alkylating Agents

| DNA Base | Primary Alkylation Sites |

| Guanine (B1146940) (G) | N7, O6, N1 mdpi.com |

| Adenine (B156593) (A) | N1, N3, N7 mdpi.com |

| Cytosine (C) | N3 mdpi.com |

| Thymine (B56734) (T) | O4 mdpi.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl N-nitroso-N-propylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c1-3-5-8(7-10)6(9)11-4-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYRIHMGMOJCEPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(C(=O)OCC)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90173712 | |

| Record name | N-Propyl-N-nitrosourethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19935-86-5 | |

| Record name | N-Propyl-N-nitrosourethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019935865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, ethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Propyl-N-nitrosourethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-PROPYL-N-NITROSOURETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OM74LF8EF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Experimental Preparation of N Propyl N Nitrosourethane for Research Applications

Methodologies for Laboratory Synthesis

The laboratory synthesis of N-Propyl-N-nitrosourethane is typically achieved through a multi-step process that requires careful control of reaction conditions to obtain a product of high purity suitable for research.

The most common and reliable method for synthesizing this compound involves a two-step procedure. The first step is the formation of the precursor, ethyl N-propylcarbamate (also known as N-propylurethane), which is subsequently nitrosated.

Step 1: Synthesis of N-Propylurethane The precursor, N-propylurethane, can be synthesized by reacting propylamine (B44156) with ethyl chloroformate in the presence of a base to neutralize the hydrochloric acid byproduct.

Step 2: Nitrosation of N-Propylurethane The N-propylurethane is then subjected to nitrosation. This is achieved by reacting it with a nitrosating agent, such as sodium nitrite (B80452) (NaNO₂), in an acidic aqueous solution. The temperature is typically kept low (e.g., 0-5 °C) to prevent the decomposition of the desired product and minimize side reactions. The this compound product is often an oil that can be extracted from the aqueous layer using an organic solvent like dichloromethane (B109758) or ether.

An alternative route involves the direct alkylation of an N-nitrosocarbamate salt. For instance, an N-nitrosourethane salt can be reacted with a propyl halide, such as propyl iodide, in an appropriate solvent. acs.org This method can offer high specificity and yield under controlled conditions.

Interactive Data Table: Synthetic Route Overview

| Step | Reaction | Key Reagents | Typical Conditions | Purpose |

| 1 | Carbamate Formation | Propylamine, Ethyl Chloroformate, Base (e.g., NaOH) | Aqueous or organic solvent, controlled temperature | To synthesize the stable precursor N-propylurethane. |

| 2 | Nitrosation | N-Propylurethane, Sodium Nitrite, Acid (e.g., HCl) | Aqueous solution, 0-5 °C | To introduce the nitroso group, forming the final product. |

For mechanistic studies, such as tracing metabolic pathways or identifying the products of DNA alkylation, isotopically labeled this compound is an invaluable tool. The position of the isotopic label is determined by the specific research question and is incorporated during the synthesis by using a labeled precursor.

Propyl Chain Labeling : To study the fate of the propyl group, one can use precursors like [¹³C]-propylamine, [¹⁴C]-propylamine, or deuterated propylamine to synthesize the N-propylurethane.

Nitroso Group Labeling : To investigate the transfer of the nitroso group or its role in the reaction mechanism, [¹⁵N]-sodium nitrite can be used during the nitrosation step. archive.org

Carbonyl Group Labeling : If the focus is on the urethane (B1682113) moiety, [¹³C]- or [¹⁸O]-labeled ethyl chloroformate can be used in the initial step.

Interactive Data Table: Isotopic Labeling Strategies

| Label Position | Labeled Precursor Required | Isotope | Example Research Application |

| Propyl Group (C1, C2, or C3) | Labeled Propylamine or Propyl Iodide | ¹³C, ¹⁴C, ²H (D) | Tracing the propyl group in DNA adduct formation. |

| Nitroso Group Nitrogen | Sodium [¹⁵N]nitrite | ¹⁵N | Elucidating the mechanism of nitrosation and denitrosation. |

| Carbonyl Carbon | [¹³C]-Ethyl Chloroformate | ¹³C | Studying the stability and degradation of the urethane backbone. |

Optimized Synthetic Routes for Research Purity

Handling and Storage Requirements for Experimental Integrity

The experimental integrity of this compound relies on strict handling and storage protocols. As with many N-nitroso compounds, it is considered a potential carcinogen and is chemically reactive. humboldt.eduqub.ac.uk Therefore, all handling must be conducted with appropriate safety measures to protect personnel and maintain the compound's purity.

Handling:

All manipulations should be performed within a certified chemical fume hood to prevent inhalation of vapors. utk.edu

Personnel must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles. humboldt.edu

Contact with skin and eyes should be strictly avoided.

A designated area for working with carcinogens should be established. uwyo.edu

Storage: this compound is susceptible to degradation by heat, light, and moisture.

Temperature: The compound should be stored in a cool environment, preferably refrigerated (2-8 °C), to minimize thermal decomposition.

Atmosphere: It should be kept in a tightly sealed container, potentially under an inert atmosphere (e.g., argon or nitrogen), to protect it from moisture and air.

Light: Storage in an amber or opaque container is recommended to prevent photolytic degradation.

Segregation: The compound must be stored away from incompatible materials such as strong acids, bases, and oxidizing agents to prevent violent reactions or degradation. ucsb.edu

Interactive Data Table: Handling and Storage Summary

| Parameter | Requirement | Rationale |

| Handling Location | Chemical Fume Hood | Minimizes inhalation exposure to potentially carcinogenic vapors. |

| Personal Protective Equipment | Gloves, Lab Coat, Goggles | Prevents skin and eye contact. |

| Storage Temperature | Refrigerated (2-8 °C) | Slows the rate of thermal decomposition. |

| Container | Tightly sealed, amber/opaque | Prevents degradation from moisture, air, and light. |

| Chemical Segregation | Store away from acids, bases, oxidizers | Avoids incompatible chemical reactions and ensures stability. |

Molecular and Cellular Mechanisms of N Propyl N Nitrosourethane Interaction

Pathways of Metabolic Activation and Decomposition

The conversion of N-Propyl-N-nitrosourethane into its ultimate carcinogenic form is a multistep process. This activation can occur through both non-enzymatic and enzymatic routes, which are crucial for its biological effects.

N-nitroso compounds, including this compound, can undergo spontaneous decomposition under physiological conditions. epa.gov This decomposition is a critical step in the formation of reactive intermediates. While nitrosamines are generally stable, nitrosamides like nitrosourethanes can decompose to form reactive, alkylating derivatives. who.int This process is influenced by factors such as pH. epa.gov The decomposition can lead to the formation of a diazoalkane or a carbonium ion, which are potent alkylating agents. epa.gov

The decomposition of N-alkyl-N-nitrosourethanes can be initiated by the action of a base, such as potassium tert-butoxide, which generates a diazoate anion. nih.gov This spontaneous breakdown is a key feature of direct-acting carcinogens like nitrosamides. archive.org

While some N-nitroso compounds can act directly, many, particularly nitrosamines, require metabolic activation to exert their carcinogenic effects. epa.govarchive.org This bioactivation is often mediated by the cytochrome P450 (CYP450) family of enzymes. wits.ac.zanih.govresearchgate.net These enzymes hydroxylate the carbon atom adjacent to the N-nitroso group (α-hydroxylation). wits.ac.za

Studies on similar long-chain nitrosamines like N-nitrosodipropylamine (NDPA) have shown that specific CYP450 isoforms, such as CYP2B1 and CYP2E1, are involved in their metabolism. nih.gov For instance, CYP2B1 is particularly effective at catalyzing the α-hydroxylation of these compounds, while CYP2E1 can also contribute to their dealkylation. nih.gov The induction of these enzymes can significantly increase the rate of metabolism and the formation of aldehydes. nih.gov The bioactivation of N-nitrosamines by CYP450 enzymes is a critical step that leads to the formation of DNA-reactive electrophiles. researchgate.net

The decomposition of this compound, whether spontaneous or enzyme-assisted, results in the formation of highly reactive electrophilic intermediates. These intermediates are the ultimate species responsible for the compound's biological effects.

Following the initial activation step, such as α-hydroxylation in the case of enzymatic pathways, an unstable intermediate is formed which then breaks down. wits.ac.za This breakdown involves the cleavage of the carbon-nitrogen bond, leading to the spontaneous elimination of an aldehyde and the formation of an alkyldiazohydroxide. wits.ac.za The alkyldiazohydroxide further decomposes to produce an alkyl diazonium ion. wits.ac.zawho.int Diazonium ions are known to be unstable and readily decompose to form carbocations. uomustansiriyah.edu.iq The transformation of a diazonium ion into a diazotate involves the consumption of two equivalents of a base for one equivalent of the diazonium ion. scribd.com

The alkyl diazonium ions generated from the decomposition of this compound are precursors to alkyl carbocations. wits.ac.zauomustansiriyah.edu.iq The diazonium ion is unstable and can lose a molecule of nitrogen to form a carbocation. uomustansiriyah.edu.iq These carbocations are highly electrophilic and can react with nucleophilic sites in the cell, most notably DNA. nih.gov However, research on N-nitrosodi-n-propylamine suggests that in an intact cell, the alkylation of DNA may occur through a bimolecular reaction that does not involve a free carbocation, indicating that the reactive intermediate is intercepted by DNA before it can become a free cation. nih.gov

The enzymatic α-hydroxylation of nitrosamines by cytochrome P450 is a key activation step that produces α-hydroxynitrosamines. wits.ac.za These intermediates are generally unstable and spontaneously decompose. This decomposition process leads to the formation of an aldehyde and an alkyldiazohydroxide. wits.ac.zawho.int For instance, the metabolism of N-nitrosodipropylamine by rat liver microsomes results in the formation of propionaldehyde. nih.gov The specific aldehydes formed depend on the alkyl groups of the parent nitrosamine (B1359907). nih.gov

The table below summarizes the key reactive intermediates and metabolic products formed from this compound and related compounds.

| Precursor Compound | Metabolic Process | Reactive Intermediates | Resulting Metabolites |

| This compound | Spontaneous/Enzymatic Decomposition | Propyl Diazonium Ion, Propyl Carbocation | Propanol, Aldehydes |

| N-Nitrosodipropylamine | Cytochrome P450-mediated α-hydroxylation | α-Hydroxynitrosamine, Propyl Diazonium Ion | Propionaldehyde, n-Propanol |

Formation of Reactive Intermediates

Formation of Alkyl Carbocations

Biomolecular Interactions

The reactivity of this compound stems from its capacity to generate a propylating agent, which can then attach to various nucleophilic sites within the cell. ontosight.aiinchem.org This process of alkylation is central to its biological activity.

DNA Alkylation Chemistry

The primary target for this compound's alkylating activity is the cell's genetic material, DNA. ontosight.ai This interaction leads to the formation of various DNA adducts, which are covalent modifications of the DNA bases. These adducts can disrupt the normal processes of DNA replication and transcription, ultimately leading to mutations and potential cell death. ontosight.aiwits.ac.za

Research has identified several key sites on DNA bases that are susceptible to propylation by this compound and other similar alkylating agents. These include:

O6-propylguanine: Alkylation at the O6 position of guanine (B1146940) is a particularly significant lesion. wits.ac.zanih.gov The presence of a propyl group at this site can lead to mispairing during DNA replication, where the modified guanine incorrectly pairs with thymine (B56734) instead of cytosine. researchgate.net This mispairing can result in G:C to A:T transition mutations if not repaired. wits.ac.za Studies have shown that O6-alkylguanine-DNA alkyltransferases can repair this type of damage, although the efficiency of repair can vary depending on the size of the alkyl group. nih.gov For instance, the repair of O6-n-propylguanine is slower than that of smaller alkyl groups like methyl and ethyl. nih.gov

N7-propylguanine: The N7 position of guanine is another major site of alkylation. ias.ac.intonylutz.net While N7-alkylation is a more frequent event compared to O6-alkylation, it is generally considered to be less directly mutagenic. researchgate.net However, the formation of N7-propylguanine can destabilize the glycosidic bond, leading to depurination and the creation of an abasic site, which can be mutagenic if not properly repaired. tonylutz.net

O4-propylthymine: The O4 position of thymine is also a target for propylation. wits.ac.zaresearchgate.net Similar to O6-propylguanine, O4-propylthymine is a pro-mutagenic lesion that can cause T:A to C:G transition mutations due to mispairing with guanine during DNA replication. wits.ac.zanih.gov The repair of O4-alkylthymine adducts is also mediated by O6-alkylguanine-DNA alkyltransferases, and the efficiency can be influenced by the specific alkyl group. nih.gov

Table 1: Key DNA Adducts Formed by this compound

| Adduct Name | Site of Alkylation | Potential Mutagenic Consequence |

|---|---|---|

| O6-propylguanine | O6 position of Guanine | G:C to A:T transitions |

| N7-propylguanine | N7 position of Guanine | Depurination, abasic sites |

| O4-propylthymine | O4 position of Thymine | T:A to C:G transitions |

While the aforementioned sites are major targets, alkylation by this compound is not limited to them. Other potential sites of modification on nucleic acids include the phosphate (B84403) backbone, leading to the formation of phosphotriesters. who.int Alkylation can also occur at other positions on the DNA bases, such as the N3 position of adenine (B156593) and the N3 position of cytosine, although these are generally formed in smaller quantities. tonylutz.net

Alkylation at Other Nucleic Acid Sites

Interaction with RNA and Proteins

This compound's reactive nature allows it to interact not only with DNA but also with other essential biomolecules like RNA and proteins. ontosight.aiwho.int

RNA Alkylation: Similar to DNA, RNA is susceptible to alkylation by this compound. who.int Alkylation of RNA can affect its structure and function, potentially disrupting processes such as protein synthesis. tonylutz.net For example, methylation of messenger RNA has been shown to inhibit its translation. tonylutz.net

Protein Alkylation: The nucleophilic side chains of certain amino acids in proteins can also be targets for propylation. This can lead to the formation of protein adducts, which may alter the protein's structure, enzymatic activity, or its interactions with other molecules. ontosight.ai

Cellular Responses to Biomolecular Adduction

The formation of DNA, RNA, and protein adducts by this compound triggers a variety of cellular responses aimed at mitigating the damage.

DNA Repair Pathways: Cells possess a sophisticated network of DNA repair pathways to counteract the effects of alkylating agents. nih.gov The primary mechanisms for repairing the types of adducts formed by this compound include:

Direct Reversal: O6-alkylguanine-DNA alkyltransferases (AGTs) directly remove the alkyl group from O6-alkylguanine and O4-alkylthymine, transferring it to a cysteine residue within the enzyme itself in a "suicide" reaction. nih.govencyclopedia.pubnih.gov

Base Excision Repair (BER): This pathway is responsible for removing damaged bases, such as N7-alkylguanine and N3-alkyladenine. nih.gov

Nucleotide Excision Repair (NER): NER can recognize and remove bulky adducts that distort the DNA helix. nih.govnih.gov

Cell Cycle Checkpoints and Apoptosis: If the DNA damage is too extensive to be repaired, the cell may activate cell cycle checkpoints to halt proliferation and allow more time for repair. If the damage is irreparable, the cell may initiate programmed cell death, or apoptosis, to prevent the propagation of mutations.

Table 2: Cellular Responses to this compound-Induced Damage

| Cellular Response | Description | Key Molecules/Pathways Involved |

|---|---|---|

| DNA Repair | Removal of DNA adducts to restore the original DNA sequence. | AGT, BER, NER |

| Cell Cycle Arrest | Halting of the cell cycle to allow time for DNA repair. | Cell cycle checkpoint proteins |

| Apoptosis | Programmed cell death to eliminate cells with excessive damage. | Caspases and other apoptotic proteins |

DNA Damage Response Pathways

The primary mechanism of action for NPNU involves the alkylation of DNA, a process that damages the genetic material within cells. ontosight.ai This damage can halt cell reproduction and ultimately lead to cell death. ontosight.ai N-nitroso compounds, including NPNU, are known to react with nitrogen and oxygen atoms in DNA. researchgate.net The ethylating counterparts of these compounds show a higher reactivity towards oxygen atoms and are generally more carcinogenic. researchgate.net

When DNA damage occurs, cells activate complex DNA damage response (DDR) pathways. A key player in this response is the tumor suppressor protein p53. nih.gov However, studies on the related compound N-methyl-N-nitrosourea (MNU) have shown that the retinal degeneration it causes is independent of the p53 gene. nih.gov

Another critical component of the DDR is the DNA alkyltransferase protein family, which includes O6-methylguanine-DNA methyltransferase (AGT). encyclopedia.pub These proteins are vital for repairing alkylated DNA. encyclopedia.pubresearchgate.net The repair rates for different alkyl groups by human AGT follow the order: benzyl (B1604629) > methyl > ethyl > propyl/butyl. encyclopedia.pub This indicates that the repair of propyl adducts from NPNU is less efficient than that of smaller alkyl groups. The repair process involves the transfer of the alkyl group from the damaged DNA base to the AGT protein itself, which can destabilize the protein's conformation. encyclopedia.pub

The complexity of DNA repair is further highlighted by studies on N-propyl-N'-nitro-N-nitrosoguanidine (PNNG), a similar propylating agent. Research in E. coli suggests that the sequence-specificity of mutations induced by PNNG may be due to the differential repair of n-propyl and iso-propyl adducts. nih.gov Furthermore, the excision repair pathway significantly influences the distribution of mutations induced by PNNG. nih.gov

| Pathway/Protein | Function in Response to Alkylating Agent-Induced DNA Damage | Citation |

| DNA Alkylation | Primary mechanism of NPNU, causing damage to cellular DNA. | ontosight.ai |

| p53 Pathway | A key DNA damage surveillance pathway, though its role in response to all nitrosoureas is not uniform. | nih.gov |

| DNA Alkyltransferases (e.g., AGT) | Repair proteins that remove alkyl groups from damaged DNA bases. | encyclopedia.pubresearchgate.net |

| Excision Repair | A DNA repair pathway that influences the distribution of mutations caused by propylating agents. | nih.gov |

Alterations in Gene Expression and Protein Function

The DNA damage induced by NPNU can lead to mutations if not properly repaired. researchgate.netnih.gov These mutations can alter the function of critical genes and proteins, contributing to the development of cancer. researchgate.net N-nitroso compounds are recognized as a significant class of chemical carcinogens and mutagens. researchgate.net

Studies with various alkylating agents have shown that they can induce forward mutations in human lymphoblasts and Salmonella typhimurium. nih.govoup.com For instance, N-methyl-N-nitrosourethane has been shown to be mutagenic. nih.gov The mutagenic potential of alkylating agents is linked to the formation of specific DNA adducts and the cell's ability to repair this damage. researchgate.net

The interaction of N-nitroso compounds with genetic material is a key area of research in understanding their carcinogenic mechanisms. researchgate.net These compounds can cause changes in cell behavior, leading to malignant transformation. researchgate.net For example, N-nitroso-N-ethylurea (NEU) has been shown to activate major checkpoint signaling kinases, Chk1 and Chk2, in a temporally controlled manner, indicating the activation of distinct DNA damage signaling pathways. nih.gov Furthermore, NEU can induce early transformative changes in three-dimensional cell cultures. nih.gov

The organ-specific carcinogenicity of N-alkyl-N-nitrosourethanes has been observed in animal studies. For example, N-methyl-N-nitrosourethane primarily induces tumors in the upper digestive tract of rats. jst.go.jp This organotropism is a characteristic feature of many N-nitroso compounds. jst.go.jpwho.int

| Gene/Protein | Alteration | Consequence | Citation |

| Genes in Human Lymphoblasts and S. typhimurium | Forward mutations | Altered cellular function and potential for carcinogenicity. | nih.govoup.com |

| Checkpoint Kinases (Chk1, Chk2) | Activation | Initiation of DNA damage signaling pathways. | nih.gov |

| Various genes in target organs | Mutations leading to tumor formation | Organ-specific carcinogenesis. | jst.go.jpwho.int |

Experimental Models and Methodologies for Investigating N Propyl N Nitrosourethane

In Vitro Assay Systems

In vitro assays provide a controlled environment to study the direct effects of N-Propyl-N-nitrosourethane on genetic material and cellular processes. These systems are often the first step in toxicological screening.

Bacterial Reverse Mutation Assays (e.g., Ames Test Modifications)

Bacterial reverse mutation assays, commonly known as the Ames test, are widely used to detect the mutagenicity of chemical substances. nih.gov These assays utilize specific strains of bacteria, such as Salmonella typhimurium and Escherichia coli, which have pre-existing mutations that render them unable to synthesize an essential amino acid, like histidine. nih.govnih.gov The principle of the test is to expose these bacteria to a chemical and observe if it causes a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a medium lacking the amino acid. nih.govecfr.gov

For N-nitroso compounds like this compound, modifications to the standard Ames test protocol are often necessary. nih.govnih.gov The preincubation method, where the test chemical is incubated with the bacterial culture before plating, can enhance the detection of certain mutagens. nih.govnih.gov The choice of bacterial strains is also critical; for instance, Salmonella typhimurium strains TA100 and TA1535 are particularly sensitive to base-pair substitution mutagens, a common mechanism for alkylating agents. nih.govnih.gov Studies have shown that these strains are highly sensitive for detecting the mutagenicity of short-chain alkyl-N-nitrosamines. nih.gov

Table 1: Commonly Used Bacterial Strains in Ames Test for N-Nitroso Compounds

| Strain | Type of Mutation Detected |

|---|---|

| Salmonella typhimurium TA100 | Base-pair substitution |

| Salmonella typhimurium TA1535 | Base-pair substitution |

| Salmonella typhimurium TA98 | Frameshift mutation |

| Salmonella typhimurium TA1537 | Frameshift mutation |

| Escherichia coli WP2 uvrA | Base-pair substitution |

Prophage Induction Assays in Microbial Strains

Prophage induction assays are another type of microbial-based test used to assess the DNA-damaging potential of chemical compounds. These assays utilize lysogenic strains of bacteria, such as Escherichia coli K-12, which carry a dormant virus (prophage) integrated into their chromosome. nih.govnih.gov Exposure to DNA-damaging agents can trigger the prophage to enter the lytic cycle, leading to the production of new virus particles and subsequent lysis of the bacterial cell. This induction of the prophage is a manifestation of the SOS response to chromosomal damage. ca.gov

Several N-nitroso compounds have been shown to be inducers of prophage in E. coli. nih.govresearchgate.net For instance, N-nitrosamines like dimethylnitrosamine and di-n-propylnitrosamine have demonstrated prophage-inducing activity. nih.govresearchgate.net This assay can be a useful screening tool for identifying N-nitroso compounds that may pose a toxicological hazard. nih.gov

Mammalian Cell Culture Systems for Genotoxicity and Mutagenicity Assessment (e.g., Micronucleus Tests, Gene Mutation Assays, DNA Strand Breakage Detection)

Mammalian cell culture systems provide a more biologically relevant model for assessing the genotoxic and mutagenic effects of chemicals in humans. nih.gov

Micronucleus Tests: The in vitro micronucleus test is a widely used genotoxicity assay that detects both clastogens (agents that cause chromosome breaks) and aneugens (agents that cause whole chromosome loss). oecd.orggentronix.co.uk Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind. nih.gov The presence of an increased frequency of micronucleated cells in a culture exposed to a substance indicates its potential to cause chromosomal damage. nih.gov This test can be performed in various mammalian cell lines, including Chinese hamster ovary (CHO) cells and human lymphocytes. nih.gov

Gene Mutation Assays: These assays detect mutations at specific gene loci in mammalian cells. A common example is the hypoxanthine-guanine phosphoribosyltransferase (hprt) gene mutation assay in CHO cells. nih.gov This assay measures the frequency of mutations that inactivate the hprt gene, leading to resistance to the toxic purine (B94841) analog 6-thioguanine. Studies with compounds like 6-nitrosochrysene (B47708) have utilized this system to characterize mutational spectra. nih.gov

DNA Strand Breakage Detection: Assays that detect DNA strand breaks provide direct evidence of DNA damage. While specific data on this compound is limited in this context, the principle involves detecting single or double-strand breaks in the DNA of treated cells.

Application of Metabolic Activation Systems in In Vitro Studies (e.g., S9 fractions from liver)

Many chemicals, including N-nitroso compounds, are not directly mutagenic but require metabolic activation to become reactive electrophiles that can damage DNA. trinova.deusp.org In vitro test systems often lack the metabolic capacity of a whole organism. trinova.de To address this, an external metabolic activation system, most commonly the S9 fraction from rat or hamster liver, is added to the assay. nih.govtrinova.de The S9 fraction is the supernatant of a liver homogenate centrifuged at 9000g and contains a mixture of microsomal and cytosolic enzymes, including cytochrome P450s, which are crucial for the metabolism of many xenobiotics. trinova.dexenometrix.ch

The effectiveness of the S9 mix can be enhanced by pretreating the animals with enzyme inducers like Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone. nih.govnih.gov The concentration of S9 in the test system is a critical parameter, with studies showing that using 30% hamster liver S9 can significantly improve the sensitivity of the Ames test for detecting mutagenic nitrosamines. lhasalimited.org For N-nitrosamines, the use of an appropriate S9 mix is often essential to demonstrate their mutagenic potential in in vitro assays. nih.govnih.gov

Table 2: Components of a Typical S9 Metabolic Activation Mix

| Component | Function |

|---|---|

| S9 fraction | Source of metabolic enzymes |

| NADP | Cofactor for cytochrome P450 reductase |

| Glucose-6-phosphate | Substrate for glucose-6-phosphate dehydrogenase to regenerate NADPH |

| Magnesium chloride/Potassium chloride | Provide essential ions for enzyme activity |

| Phosphate (B84403) buffer | Maintain optimal pH |

In Vivo Experimental Animal Models

In vivo models are essential for understanding the effects of a compound in a whole organism, considering factors like absorption, distribution, metabolism, and excretion.

Transgenic Rodent Mutation Assays (e.g., Muta™Mouse lacZ gene system)

Transgenic rodent (TGR) mutation assays are powerful in vivo tools for detecting gene mutations in any tissue of an animal. researchgate.net These models, such as the Muta™Mouse, carry multiple copies of a bacterial reporter gene, like lacZ, integrated into their genome. researchgate.netoecd-ilibrary.org After exposing the animal to a test chemical, DNA is extracted from various tissues, and the reporter gene is recovered and analyzed for mutations in bacteria. researchgate.net

This system allows for the investigation of organ-specific mutagenesis. nih.gov For example, studies with N-nitrosodi-n-propylamine (NDPA) in Muta™Mouse have shown that it induces organ-specific mutations with specific expression times, consistent with its carcinogenic profile. nih.gov The lacZ gene primarily detects base pair substitutions and small deletions/insertions. oecd-ilibrary.org While specific data for this compound in this system is not detailed in the provided search results, the methodology is highly applicable for studying its in vivo mutagenic potential.

Organ-Specific Research Models

Research into the carcinogenic properties of this compound has utilized specific animal models to identify its target organs. The primary model involves the long-term administration of the compound to rats to observe tumor development.

Studies have shown that this compound exhibits a distinct organotropism, primarily affecting the upper digestive tract. In experiments using ACI/N rats, continuous administration of this compound in the drinking water led to the induction of tumors in these specific sites. The forestomach was the most frequent site of tumor development, followed by the esophagus, and then the oral cavity and/or pharynx. Histological examination of the tumors induced by this compound revealed them to be squamous cell papillomas or carcinomas. This pattern of targeting the upper digestive tract is a characteristic finding for several other N-alkyl-N-nitrosourethanes in this rat strain.

The mouse is another rodent model used for studying carcinogenesis of the gastrointestinal tract, with the forestomach being a common site for chemically induced tumors. researchgate.nettandfonline.com The mouse forestomach serves as an anatomical analog to the human distal esophagus, making it a relevant model for studying squamous cell carcinoma development. tandfonline.com

Table 1: Organ-Specific Tumor Induction by this compound in Animal Models

| Animal Model | Target Organ(s) | Tumor Type(s) |

|---|---|---|

| ACI/N Rat | Forestomach, Esophagus, Oral Cavity, Pharynx | Squamous cell papilloma, Squamous cell carcinoma |

Studies of Transplacental Exposure in Developmental Research Models

The study of this compound's effects following transplacental exposure relies on developmental research models where the compound is administered to pregnant animals. While direct studies on this compound are limited, extensive research on the broader class of N-nitroso compounds, particularly N-alkyl-nitrosamides and nitrosoureas, provides the foundational methodology. These compounds are recognized as potent transplacental carcinogens, capable of inducing tumors in the offspring, often with a high degree of neurotropism. researchgate.nettandfonline.com

Experimental models typically involve administering the chemical to pregnant rats during the later stages of gestation. researchgate.netnih.gov The offspring are then monitored throughout their lives for tumor development. For example, studies with N-ethyl-N-nitrosourea (ENU) and N-methyl-N-nitrosourea (MNU) in pregnant Wistar rats have demonstrated the induction of neurogenic tumors in their progeny. nih.gov

A study using a close structural analog, 1-butyl-1-nitrosourethan (BNUR), in pregnant ACI/N rats further solidifies this model. tandfonline.comnih.gov Administration of BNUR during late-stage pregnancy resulted in the development of neurogenic tumors in the offspring. nih.gov These findings are consistent with the general understanding that the fetal nervous system is particularly susceptible to the carcinogenic effects of nitrosamides and related compounds during specific developmental windows. researchgate.net The research indicates that these compounds or their reactive metabolites can cross the placental barrier and exert a carcinogenic effect on the developing fetus. researchgate.netnih.gov

Table 2: Developmental Research Models for Transplacental Carcinogenesis by Related N-Nitroso Compounds

| Compound | Animal Model | Primary Finding in Offspring |

|---|---|---|

| 1-Butyl-1-nitrosourethan (BNUR) | ACI/N Rat | Induction of neurogenic tumors. nih.gov |

| N-ethyl-N-nitrosourea (ENU) | Wistar Rat | Induction of neurogenic tumors. researchgate.netnih.gov |

| N-methyl-N-nitrosourea (MNU) | Wistar Rat | Induction of neurogenic tumors. nih.gov |

Analytical Methodologies in N Propyl N Nitrosourethane Research

Detection and Quantification of N-Propyl-N-nitrosourethane in Research Matrices

Accurate detection and quantification of this compound in various experimental samples, such as biological fluids and tissues, are fundamental to toxicological and metabolic research. This is achieved through a combination of powerful separation and detection technologies.

Chromatographic techniques are essential for separating this compound from complex mixtures, a necessary step before its quantification.

Gas Chromatography (GC): GC is a well-established technique for the analysis of volatile and semi-volatile compounds like N-nitrosamines. epa.govwho.intrestek.com In this method, the sample is vaporized and injected into a long, thin column. An inert gas carries the sample through the column, which is coated with a stationary phase. The separation is based on the differential partitioning of compounds between the mobile gas phase and the stationary liquid or solid phase. The choice of column and temperature programming are critical for achieving good resolution of N-nitrosamines. restek.com For instance, a DB-5 column is commonly used for the separation of nitrosamines, with a temperature protocol that involves a gradual increase in temperature to ensure the elution of all compounds of interest. nih.gov

Liquid Chromatography (LC): LC, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), offers a powerful alternative for the analysis of a wide range of N-nitrosamines, including those that are less volatile or thermally labile. who.intrsc.orgthermofisher.com In LC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. thermofisher.com The separation is based on the differential interactions of the analytes with the stationary phase. Reversed-phase chromatography, often using C18 columns, is a common approach for nitrosamine (B1359907) analysis. thermofisher.com The use of UHPLC provides faster analysis times and higher resolution compared to traditional HPLC. rsc.org

Mass spectrometry (MS) is a highly sensitive and specific detection method that is often coupled with chromatographic techniques for the definitive identification and quantification of this compound. epa.gov

Gas Chromatography-Mass Spectrometry (GC-MS): The coupling of GC with MS provides a robust method for the analysis of volatile nitrosamines. epa.govrestek.com After separation by GC, the eluted compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for its unambiguous identification. nist.gov For enhanced sensitivity and selectivity, triple quadrupole mass spectrometry (GC-MS/MS) can be employed, which is particularly useful for detecting low levels of nitrosamines in complex matrices. restek.comthermofisher.com

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): The combination of LC with high-resolution mass spectrometry, such as Orbitrap or time-of-flight (TOF) analyzers, has become a powerful tool for the analysis of a broad range of nitrosamines. rsc.orgthermofisher.comresearchgate.netfda.gov LC-HRMS provides highly accurate mass measurements, which aids in the confident identification of target compounds and can help in the characterization of unknown nitrosamines. rsc.orgthermofisher.comsyr.edu This technique offers a faster alternative to traditional GC-MS methods and can detect both GC-amenable and non-GC-amenable nitrosamines. rsc.org

Isotope Dilution Mass Spectrometry (ID-MS): ID-MS is a highly accurate quantification technique that can be used with either GC-MS or LC-MS. nih.govrsc.org This method involves adding a known amount of an isotopically labeled internal standard (e.g., containing ¹³C or ¹⁵N) of the analyte of interest to the sample. nih.gov Since the labeled standard has a different mass but behaves chemically identically to the unlabeled analyte, it can be used to correct for any losses during sample preparation and analysis, leading to highly precise and accurate quantification. nih.govrsc.org

Chemiluminescence detection, particularly with a Thermal Energy Analyzer (TEA), is a highly specific and sensitive method for the detection of N-nitroso compounds. epa.govpublisso.de The principle of this method involves the pyrolytic cleavage of the N-N=O bond in nitrosamines to produce nitric oxide (NO). horiba.com This NO then reacts with ozone (O₃) in a reaction chamber, which generates an excited state of nitrogen dioxide (NO₂). As the excited NO₂ returns to its ground state, it emits light (chemiluminescence), and the intensity of this light is directly proportional to the amount of the N-nitroso compound present. horiba.comnih.gov This technique is highly selective for the nitroso functional group and offers excellent sensitivity for trace-level analysis. epa.govsyr.edu

Mass Spectrometric Techniques (e.g., GC-MS, LC-HRMS, Isotope Dilution Mass Spectrometry)

Characterization and Quantification of Metabolites in Experimental Systems

Understanding the metabolic transformation of this compound is crucial for elucidating its mechanism of action. The metabolites are often the actual carcinogenic agents. mdpi.com Analytical techniques are employed to identify and quantify these metabolic products in experimental settings. While specific studies on this compound metabolites are limited in the provided search results, the general principles of nitrosamine metabolism suggest that hydroxylation of the alkyl chains is a key pathway. mdpi.com For instance, the metabolism of N-nitrosodipropylamine, a related compound, leads to the formation of hydroxypropyl derivatives. mdpi.com The analytical methods used to study these metabolites are similar to those used for the parent compound, primarily LC-MS and GC-MS, which can separate and identify the various metabolic products. mdpi.comiarc.fr

Identification and Measurement of DNA and Protein Adducts

The carcinogenicity of N-nitroso compounds is largely attributed to their ability to form covalent adducts with cellular macromolecules like DNA and proteins. mdpi.comnih.gov The identification and quantification of these adducts are critical endpoints in mechanistic studies.

The analysis of DNA and protein adducts first requires their isolation from the biological matrix and subsequent hydrolysis to release the adducted components.

DNA Isolation: DNA is typically extracted from tissues or cells using enzymatic digestion (with proteases and RNases) followed by solvent extraction or solid-phase extraction to remove proteins and other cellular components. hhearprogram.org Care must be taken during the isolation process to prevent the degradation of the DNA adducts. hhearprogram.org

Protein Isolation: Proteins can be isolated from tissues or cells through various methods, including precipitation with organic solvents or acids, followed by centrifugation.

Hydrolysis: Once isolated, the DNA or protein is hydrolyzed to break it down into its constituent units.

DNA Hydrolysis: DNA can be hydrolyzed to its constituent nucleosides (for analysis by LC-MS) or bases (for analysis by GC-MS). Enzymatic hydrolysis using a cocktail of nucleases is a gentle method that preserves the structure of the nucleoside adducts. Acid hydrolysis can also be used, but it can sometimes lead to the degradation of certain adducts.

Protein Hydrolysis: Proteins are typically hydrolyzed into their constituent amino acids using strong acid (e.g., 6N HCl) at high temperatures.

Following hydrolysis, the resulting adducted nucleosides, bases, or amino acids are analyzed, often by highly sensitive LC-MS/MS methods, to identify and quantify the specific adducts formed by this compound. hhearprogram.orgresearchgate.net

Table of Analytical Techniques and Their Applications in this compound Research

| Technique | Abbreviation | Primary Application | Key Advantages |

|---|---|---|---|

| Gas Chromatography | GC | Separation of volatile and semi-volatile compounds | High resolution for volatile compounds |

| Liquid Chromatography | LC/HPLC/UHPLC | Separation of a wide range of compounds, including non-volatile and thermally labile ones | Versatility, high resolution, and speed (UHPLC) |

| Gas Chromatography-Mass Spectrometry | GC-MS | Identification and quantification of volatile compounds | High sensitivity and specificity |

| Liquid Chromatography-High Resolution Mass Spectrometry | LC-HRMS | Identification and quantification of a broad range of compounds | High mass accuracy, high sensitivity, and specificity |

| Isotope Dilution Mass Spectrometry | ID-MS | Highly accurate quantification | Corrects for analytical losses, leading to high precision |

| Chemiluminescence Detection (Thermal Energy Analyzer) | TEA | Specific detection of N-nitroso compounds | High selectivity and sensitivity for the nitroso group |

Spectroscopic Methods for Adduct Detection (e.g., Fluorescence Spectroscopy)

Fluorescence spectroscopy serves as a highly sensitive method for identifying and quantifying DNA adducts, which are covalent modifications to DNA that can arise from exposure to chemical carcinogens like this compound. The methodology often hinges on the fluorescent properties of the DNA adducts themselves or of derivatives created after chemical treatment.

A common technique involves the use of fluorescent postlabeling assays. In this approach, DNA is first isolated from cells or tissues and then enzymatically broken down into its constituent nucleotides. These nucleotides, including the modified ones (adducts), can then be reacted with a fluorescent tag. The labeled adducts are subsequently separated using high-performance liquid chromatography (HPLC) and quantified with a fluorescence detector. nih.gov This method's sensitivity is remarkable, with the potential to detect as few as one modified nucleotide per 100 million normal nucleotides when using laser-induced fluorescence detection. nih.gov

Another strategy leverages the intrinsic fluorescence of certain guanine (B1146940) adducts. Research has shown that guanine derivatives alkylated at the N7 and O6 positions are fluorescent under neutral pH conditions. nih.gov By measuring fluorescence excitation spectra under different pH levels, it's possible to distinguish between different types of adducts. nih.gov For example, N7-alkylguanine adducts lose their fluorescence in alkaline conditions, a characteristic that aids in their specific identification. nih.gov While these methods have been established for alkylating agents in general, they provide a robust framework for studying the specific DNA adducts formed by this compound. epa.gov For instance, studies on N-propylnitrosourea have identified 7-n-propylguanine (B11905420) and O⁶-n-propylguanine as expected adducts. epa.gov

Recent advancements have also introduced fluorescent analogues of natural DNA bases that can be incorporated into DNA strands. rsc.orgnih.govacs.org These "molecular rotors" can detect changes in their local environment, such as the presence of an O⁶-methylguanine adduct on an opposing strand, by exhibiting a change in their fluorescence signal. rsc.org This provides a real-time method for observing DNA damage. rsc.orgacs.org

Key Features of Fluorescence-Based Adduct Detection:

High Sensitivity: Capable of detecting adducts at very low frequencies. nih.govamazonaws.com

Specificity: Can distinguish between different types of adducts based on fluorescent properties and chromatographic separation. nih.govamazonaws.com

Versatility: Applicable through postlabeling techniques or by measuring the intrinsic fluorescence of adducts. nih.govnih.gov

DNA Sequencing-Based Approaches for Mutation Analysis

DNA sequencing is a cornerstone for elucidating the precise mutagenic effects of chemicals like this compound. By determining the exact changes in the nucleotide sequence of a gene or an entire genome after chemical exposure, researchers can identify the "mutational signature" of the compound.

Studies on closely related N-nitrosourea compounds, such as N-ethyl-N-nitrosourea (ENU) and N-methyl-N-nitrosourea (MNU), have provided a clear picture of the types of mutations these agents induce. The predominant mutations are G:C to A:T transitions. oup.comaacrjournals.orgresearchgate.net This specific type of mutation arises because the primary mutagenic lesion, O⁶-alkylguanine, preferentially mispairs with thymine (B56734) instead of cytosine during DNA replication. aacrjournals.orgresearchgate.net For example, all 39 mutations induced by MNU in one study using an E. coli system were G:C to A:T transitions. researchgate.net Research on ENU in mouse bone marrow and Drosophila melanogaster also confirmed that G:C to A:T transitions are the most frequent type of base-pair substitution. nih.govunc.edu

Early methodologies often employed shuttle vector plasmids containing a reporter gene, such as supF or gpt. oup.comaacrjournals.org These plasmids were treated with the mutagen and then introduced into host cells (e.g., human or mouse cells) to replicate. oup.comaacrjournals.org The plasmids were later recovered, and the reporter gene was sequenced to identify mutations. oup.comaacrjournals.org Another approach involved the use of Restriction Fragment Length Polymorphism/Polymerase Chain Reaction (RFLP/PCR), which can detect base-pair changes within a specific restriction enzyme recognition site. pnas.org

Modern approaches increasingly use next-generation sequencing (NGS) for a more comprehensive analysis of mutations across the genome. While specific data for N-Propyl-N-nitrosourea is limited, a study on its mutagenic potential in mice showed it effectively induces heritable specific-locus mutations, with a frequency about one-third of that seen with the highly potent ENU. nih.gov This confirms its activity as a mutagen in stem-cell spermatogonia. nih.gov

Table 1: Predominant Mutation Types Induced by N-Nitrosourea Compounds

| Compound | Model System | Predominant Mutation | Reference |

| N-Methyl-N-nitrosourea (MNU) | Human Cells (gpt gene) | G:C → A:T transitions | oup.com |

| N-Methyl-N-nitrosourea (MNU) | Mouse Cells (supF gene) | G:C → A:T transitions (69% in repair-deficient cells) | aacrjournals.org |

| N-Ethyl-N-nitrosourea (ENU) | Drosophila melanogaster | G:C → A:T transitions (~61% of changes) | unc.edu |

| N-Ethyl-N-nitrosourea (ENU) | Mouse Bone Marrow | G:C → A:T transitions | nih.gov |

Advanced Analytical Method Development for N-Nitroso Compounds

The detection and quantification of N-nitroso compounds, a class that includes this compound, require sophisticated and highly sensitive analytical methods due to their potential presence at trace levels in various matrices. aquigenbio.comqascf.com Continuous development in this area focuses on improving selectivity, sensitivity, and speed. aquigenbio.comrsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) has become a primary technique for the analysis of N-nitroso compounds. rsc.orglcms.czrsc.orgnih.gov

LC-MS/MS (Tandem Mass Spectrometry): This is a highly effective method for quantifying both volatile and non-volatile nitrosamine impurities. sigmaaldrich.com It offers excellent sensitivity and selectivity, ensuring reliable results even at low concentrations. sigmaaldrich.com The United States Pharmacopeia (USP) includes LC-MS/MS procedures for the quantification of several nitrosamine impurities in pharmaceutical products. sigmaaldrich.com

LC-HRMS (High-Resolution Mass Spectrometry): This technique provides superior resolution and mass accuracy, which is crucial for the precise identification and quantification of nitrosamines, especially in complex samples with trace-level impurities. lcms.czrsc.org The use of UHPLC (Ultra-High-Performance Liquid Chromatography) in conjunction with HRMS offers a faster alternative to traditional gas chromatography methods. lcms.czrsc.org

Gas Chromatography (GC) coupled with specialized detectors is another cornerstone of nitrosamine analysis.

GC-Thermal Energy Analyzer (TEA): The TEA is a highly specific and sensitive detector for N-nitroso compounds. selectscience.netnih.govlabcompare.com It operates by pyrolyzing the N-nitroso compound to release a nitric oxide (NO) radical. labcompare.comusp.org This radical then reacts with ozone to produce light (chemiluminescence), which is detected by a photomultiplier tube. labcompare.comusp.org The TEA's high selectivity minimizes interference from other nitrogen-containing compounds, making it a preferred method in many industries for decades. labcompare.comusp.org

GC-MS: This is a widely used technique for detecting volatile and semi-volatile nitrosamines. However, it can sometimes produce false positives, and newer methods may offer lower detection limits. labcompare.com

Sample Preparation is a critical step that has also seen significant advancements. Techniques like solid-phase extraction (SPE) and disposable pipette extraction (DPX) are used to concentrate the N-nitroso compounds and clean up the sample before analysis, which improves method performance and reduces solvent consumption. rsc.orglcms.cz

Table 2: Comparison of Advanced Analytical Techniques for N-Nitroso Compounds

| Technique | Principle | Advantages | Common Applications | References |

| LC-MS/MS | Chromatographic separation followed by mass analysis of parent and fragment ions. | High sensitivity and selectivity for a wide range of volatile and non-volatile compounds. | Pharmaceutical impurity testing, food safety, water analysis. | rsc.orgnih.govsigmaaldrich.com |

| LC-HRMS | Chromatographic separation followed by high-resolution mass analysis for precise mass determination. | Excellent for identifying unknown compounds in complex matrices; high specificity. | Research, impurity profiling, environmental analysis. | lcms.czrsc.org |

| GC-TEA | Gas chromatographic separation followed by pyrolysis and chemiluminescence detection of the N-NO group. | Extremely selective for N-nitroso compounds; very high sensitivity; reduces false positives. | Food and beverage testing, rubber products, tobacco analysis. | selectscience.netlabcompare.comusp.orgoup.com |

Structure Activity Relationships and Theoretical Investigations of N Propyl N Nitrosourethane

Correlations between Molecular Structure and Reactivity

The reactivity of N-nitrosourethanes is not a static property but is dynamically influenced by their structural components. The nature of the alkyl group is a primary determinant of the compound's electrophilic strength and its subsequent biological effects. nih.gov The process generally begins with metabolic activation or spontaneous decomposition to form a reactive electrophilic species, an alkyldiazonium ion, which then attacks nucleophilic sites on DNA. ontosight.aiencyclopedia.pub The efficiency of this process and the stability of the resulting intermediates are heavily dependent on the molecule's specific structure.

Influence of Alkyl Chain Length and Substituents on Electrophilic Character

The length and branching of the alkyl chain attached to the N-nitroso group play a critical role in modulating the electrophilic character and carcinogenic potency of the compound. nih.gov

Alkyl Chain Length: Studies comparing a series of N-nitroso compounds have shown that as the length of the alkyl group increases, the mutagenic efficiency can be affected. asm.org For instance, research on DNA repair mechanisms has indicated that while enzymes like human alkyltransferase (AAT) can remove methyl, ethyl, and n-propyl groups from DNA, the repair rate for ethyl and n-propyl groups is three to four times slower than for methyl groups. who.int This suggests that the propyl group from N-Propyl-N-nitrosourethane may persist longer on DNA than a methyl group, potentially increasing the window for mutagenic events to occur. However, a general trend shows that the acute toxicity of N-nitroso compounds tends to decrease as the carbon chain of the alkyl group lengthens. epa.gov

Substituents and Branching: The presence of substituents or branching on the alkyl chain significantly impacts reactivity. Steric hindrance is a major factor; bulky alkyl groups, such as tertiary alkyls (e.g., tert-butyl), can impede the metabolic activation necessary to generate the reactive diazonium ion. researchgate.netnih.gov This steric shield can hinder the approach of activating enzymes (like cytochrome P450) to the α-carbon, a critical step for hydroxylation and subsequent decomposition into the alkylating agent. nih.govnih.gov Theoretical studies using Density-Functional Theory (DFT) have provided an explanation for the observed non-carcinogenicity of N-nitrosamines with tertiary alkyl groups, suggesting they are unable to generate the ultimate carcinogen required for DNA alkylation. researchgate.net

Table 1: Influence of Alkyl Group Structure on the Reactivity of N-Nitroso Compounds

| Alkyl Group | Example Compound Class | General Reactivity/Potency | Rationale |

|---|---|---|---|

| Methyl | N-Methyl-N-nitrosourea | High | Small size, readily forms a highly reactive methyldiazonium ion. encyclopedia.pub |

| Ethyl | N-Ethyl-N-nitrosourea | High | Slightly less reactive than methyl; slower repair of ethylated DNA bases. who.int |

| n-Propyl | This compound | Moderate to High | Repair of n-propylated DNA is slower than methylated DNA. who.int Mutagenic efficiency may decrease with increasing chain length. asm.org |

| iso-Propyl | N-iso-Propyl-N-nitrosourea | Low | Branching introduces steric hindrance, reducing the rate of metabolic activation. researchgate.net |

Impact of Specific Structural Features on DNA Alkylation Specificity

Once the reactive alkyldiazonium ion is formed from this compound, its structure influences which nucleophilic sites on DNA bases are attacked. Alkylation can occur on various nitrogen and oxygen atoms within the DNA. encyclopedia.pub However, not all alkylation events are equally significant in causing mutations. ias.ac.in

The primary mechanism of mutagenesis is linked to the alkylation of exocyclic oxygen atoms on the DNA bases, which leads to mispairing during DNA replication. researchgate.netias.ac.in The key promutagenic lesions are:

O⁶-alkylguanine: Alkylation at the O⁶ position of guanine (B1146940) is strongly correlated with GC → AT transition mutations. The presence of the alkyl group forces the modified guanine to mispair with thymine (B56734) instead of cytosine. ias.ac.in

O⁴-alkylthymine: Alkylation at the O⁴ position of thymine is highly mutagenic and induces TA → CG mutations. The modified thymine can mispair with guanine. researchgate.netias.ac.in

O²-alkylthymine/cytosine: These lesions also contribute to mutagenicity, though their formation can be less frequent in double-stranded DNA compared to single-stranded regions. researchgate.net

In contrast, alkylation at nitrogen atoms, such as the N7 position of guanine (N⁷-alkylguanine), is often the most abundant adduct formed but is generally considered non-mutagenic or only weakly so. ias.ac.in This is because the N7-alkylation does not directly interfere with the Watson-Crick hydrogen bonding faces of the base. Some studies have also identified the alkylation of DNA phosphate (B84403) groups, which can then rearrange to alkylate the N7 atom of guanine.

The structure of the alkylating agent, specifically the propyl group from this compound, influences the distribution of these products. The greater reactivity of ethylating agents towards oxygen atoms compared to methylating agents suggests that larger alkyl groups may favor the formation of the more mutagenic O-alkylated products. researchgate.net

Table 2: Major DNA Alkylation Sites and Their Mutagenic Potential

| Alkylation Site | Type of Lesion | Mutagenic Potential | Consequence |

|---|---|---|---|

| O⁶-Guanine | Promutagenic | High | Causes mispairing with thymine, leading to GC → AT transitions. ias.ac.in |

| O⁴-Thymine | Promutagenic | High | Causes mispairing with guanine, leading to TA → CG transitions. researchgate.netias.ac.in |

| O²-Thymine | Promutagenic | Moderate | Can lead to mispairing, contributing to mutagenicity. researchgate.net |

| N⁷-Guanine | Non-mutagenic (largely) | Low | Most frequent adduct, but does not typically disrupt Watson-Crick pairing. ias.ac.in |

| N³-Adenine | Cytotoxic | High | Blocks DNA replication, leading to cell death if not repaired. encyclopedia.pub |

Computational Chemistry Approaches

Computational chemistry provides powerful tools for dissecting the complex relationships between the structure of this compound and its biological activity. These theoretical methods allow for the investigation of reaction mechanisms and molecular properties at a level of detail that is often inaccessible through experimental techniques alone. nih.gov

Quantum Mechanical Studies (e.g., Density-Functional Theory, Ab Initio Calculations)

Quantum mechanical (QM) methods, such as Density-Functional Theory (DFT) and ab initio calculations, are used to model the electronic structure of molecules and predict their reactivity. researchgate.netnih.gov For this compound, these studies can calculate key energetic and electronic parameters that govern its carcinogenic potential.

Recent QM-based analyses on nitrosamines, which share mechanistic pathways with nitrosourethanes, have focused on calculating the activation energies for critical steps in the bioactivation process. nih.gov These steps include:

α-hydroxylation: The initial, often rate-limiting, metabolic step.

Decomposition: The breakdown of the unstable α-hydroxy intermediate.

Diazonium Ion Formation: The generation of the ultimate electrophilic alkylating agent.

By comparing the calculated activation energies for different N-nitroso compounds, researchers can predict their relative potencies. nih.gov For example, DFT studies have successfully rationalized why N-nitrosamines with tertiary alkyl groups are non-carcinogenic by demonstrating the high energy barrier to their activation. researchgate.net These calculations can also be applied to understand the electronic properties of the propyldiazonium ion derived from this compound, providing insight into its stability and electrophilicity.

Modeling of Reaction Mechanisms and Transition States with Biomolecules

Computational models are instrumental in mapping the entire reaction pathway from the parent this compound molecule to the final alkylated DNA product. These models can identify and characterize the structures of transient intermediates and, crucially, the transition states that connect them. researchgate.netnih.gov

The transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the reaction rate. By modeling the transition state for the attack of the propyldiazonium ion on a specific site on a DNA base (e.g., the O⁶ of guanine), chemists can understand the feasibility and kinetics of that particular alkylation event. nih.gov These models can compare the energy barriers for attack at different nucleophilic sites (e.g., O⁶-G vs. N⁷-G), providing a theoretical basis for the observed product distributions in DNA alkylation experiments. researchgate.net

Theoretical Prediction of Alkylation Sites and DNA Conformational Changes

Beyond predicting reactivity, computational models can forecast the specific outcomes of DNA alkylation. Theoretical studies have successfully differentiated between promutagenic and non-mutagenic alkylation sites based on their calculated properties. ias.ac.in A key factor is the acidity of the remaining Watson-Crick protons on the alkylated base. For O⁶-alkylguanine and O⁴-alkylthymine, the loss of a proton (N1-H and N3-H, respectively) is predicted to be more feasible, which facilitates the mispairing that leads to mutation. researchgate.netias.ac.in

Furthermore, these models can predict the conformational changes that occur in the DNA double helix upon alkylation. For a mutation to occur, the alkylated base must not only be formed but must also adopt a specific conformation within the DNA helix that is conducive to mispairing during replication. researchgate.net Computational studies can model how the presence of the n-propyl group at the O⁶-guanine or O⁴-thymine position affects the local DNA structure, including the rotation of the base and potential distortions in the helical backbone. These theoretical predictions are crucial for understanding how a structural modification at the molecular level translates into a large-scale biological effect like a point mutation. researchgate.net

Development of Predictive Models for Mechanistic Activity

The development of predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, serves as a critical tool in understanding and forecasting the mechanistic activity of chemical compounds like this compound. nih.govchemrxiv.org These computational models aim to establish a mathematical relationship between the structural or physicochemical properties of a molecule and its biological activity, such as carcinogenicity or mutagenicity. researchgate.net

For the broader class of nitroso-compounds, QSAR modeling has been effectively used to predict carcinogenic potency. nih.gov Studies involving sets of these compounds, including nitrosourethanes, have demonstrated that such models can explain a significant portion of the variance in experimental activity. nih.govresearchgate.net A key finding from these relationship models is the importance of the length of the alkyl chains in determining the carcinogenic potential of the chemicals analyzed. nih.gov These models have proven capable of discriminating between isomeric structures and explaining differences between mono- and di-substituted compounds. nih.gov The ultimate goal of this approach is to improve carcinogenicity predictions through the identification of structural alerts. nih.gov

Theoretical investigations provide a mechanistic foundation for these predictive models. The carcinogenicity of N-nitroso compounds is largely attributed to their ability to alkylate DNA. ias.ac.in This process is considered a critical step in their mutagenic and carcinogenic action. researchgate.net Predictive models are often built upon the hypothesis that the ultimate carcinogen, a reactive metabolite of the parent compound, attacks specific sites on DNA bases. researchgate.net

Research has focused on identifying which alkylation events are most likely to lead to mutations. Theoretical studies have proposed that the loss of Watson-Crick protons following DNA base alkylation is a key event that confers mutation-inducing properties. ias.ac.in Calculations of mechanistic indicators, such as the acidity of these protons after alkylation, can effectively distinguish between promutagenic and non-mutagenic events. ias.ac.in For instance, alkylation at the O6-guanine and O4-thymine sites is strongly associated with promutagenic outcomes, whereas alkylation at the N7-guanine site is considered non-mutagenic. ias.ac.inresearchgate.net The predicted acidity of the relevant protons in O-alkylated bases aligns with experimentally observed mutagenicity. ias.ac.in This suggests that the abstraction of these protons is a crucial step in the mutagenic pathway following DNA alkylation. ias.ac.in

The ability of the alkylated DNA base to mispair during replication is another critical factor. researchgate.net Theoretical models predict that O-alkylated bases, with the exception of some sterically hindered ones like O4-tert-butylthymine, can adopt conformations that lead to mutagenic base mispairing. researchgate.net These mechanistic insights are fundamental to developing robust predictive models for the activity of this compound and related compounds.

Research Findings on Predictive Modeling for Nitroso Compounds

| Model Type | Compound Class | Predicted Endpoint | Key Structural Determinants/Findings | Reference |

| QSAR | Nitroso-compounds | Carcinogenic Potency (male rats) | Length of alkyl chains; able to discriminate between isomers and explain differences between mono/di-substituted nitrosoureas. | nih.gov |

| QSAR (TOPS-MODE) | Nitrosoureas, N-nitrosamines, Nitrosourethane | Rodent Carcinogenicity | Aims to discern the role of structural parameters on carcinogenic activity. | researchgate.net |

| QSAR | N-nitroso compounds | Carcinogenic Potency | Based on theoretical molecular descriptors; can be applied to compounds not yet synthesized. | researchgate.net |

| Classification Model (SVM) | N-nitroso compounds | Carcinogenic Properties | Used seven descriptors calculated from molecular structures to achieve high accuracy in classification. | researchgate.net |

Theoretical Predictions of Mutagenicity Based on DNA Alkylation

| Alkylation Site | Alkyl Group | Predicted Mutagenic Outcome | Mechanistic Rationale | Reference |

| O6-Guanine | Methyl, Ethyl, Propyl | Promutagenic | Increased acidity of Watson-Crick proton; allows for mispairing during DNA replication. | ias.ac.inresearchgate.net |

| O4-Thymine | Methyl, Ethyl, Propyl | Promutagenic | Increased acidity of Watson-Crick proton; allows for mispairing during DNA replication. | ias.ac.inresearchgate.net |

| N7-Guanine | Methyl, Ethyl, Propyl | Non-mutagenic | Does not significantly increase the acidity of Watson-Crick protons needed for mispairing. | ias.ac.inresearchgate.net |

| O4-Thymine | tert-Butyl | Non-mutagenic | Predicted to be incapable of creating a base mismatch with guanine due to steric hindrance. | researchgate.net |

Comparative Research and Future Directions

Methodological Advancements in N-Propyl-N-nitrosourethane Research

Continued research into the mechanisms and effects of this compound relies on the development and refinement of experimental methodologies. Advances in both in vitro and in vivo systems are crucial for obtaining more accurate and relevant data.

In vitro systems offer a controlled environment to study the specific cellular and molecular effects of N-nitroso compounds, including this compound.

Metabolically Competent Cell Lines: A significant challenge in studying compounds that require metabolic activation, such as some nitrosamines, is the lack of metabolic capacity in many standard cell lines. dgra.de To address this, researchers are developing cell lines that are genetically engineered to express specific human cytochrome P450 enzymes. dgra.de These metabolically competent cell lines provide a more accurate in vitro model for assessing the genotoxicity of compounds that undergo metabolic activation.

Digestive Models: For studying the effects of N-nitroso compounds that may be formed or present in food, in vitro digestive models are being designed. mdpi.com These models aim to simulate the physicochemical conditions of the digestive tract, allowing for the investigation of how factors like pH and the presence of other dietary components can influence the stability and reactivity of N-nitroso compounds. mdpi.com

In vivo models remain essential for understanding the systemic effects and carcinogenic potential of this compound in a whole organism.

Genetically Engineered Mouse Models: The use of genetically engineered mouse models, such as those with specific gene knockouts or mutations (e.g., Trp53 heterozygous mice), has become increasingly valuable in carcinogenicity testing. plos.org These models can provide insights into the genetic pathways involved in tumor development and can be more sensitive to the effects of certain carcinogens, potentially allowing for shorter study durations. plos.org

In Silico Approaches: In recent years, in silico (computational) tools have emerged as a promising alternative and supplement to traditional in vivo and in vitro testing. nih.gov For N-nitrosamines, quantum mechanics (QM) approaches are being used to predict their bioactivation and carcinogenic potential. nih.gov These computational models can consider factors like bioavailability, metabolic pathways, and reactivity to provide a more comprehensive risk assessment. nih.gov

Integration of Advanced Analytical Techniques for Comprehensive Mechanistic Elucidation